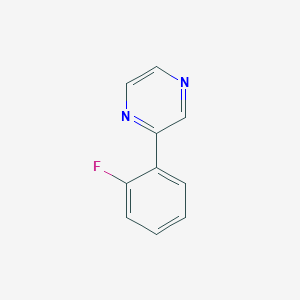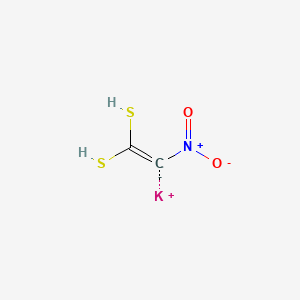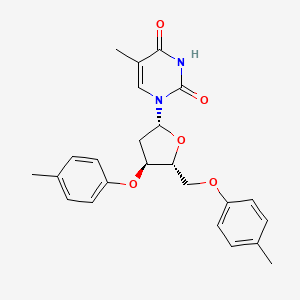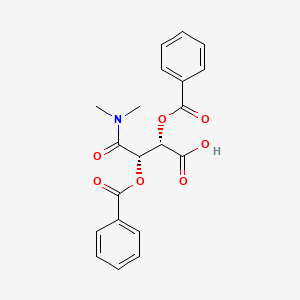![molecular formula C15H21NO4S B11826345 (R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)
(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a phenylethanaminium group and a bicycloheptene sulfonate group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate can be achieved through a series of chemical reactions. One common method involves the enzymatic resolution of racemic mixtures using specific enzymes such as Pseudomonas fluorescens lipase . This process allows for the separation of enantiomers with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of biocatalysts in these processes is particularly advantageous due to their specificity and efficiency .
化学反応の分析
Types of Reactions
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
(1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound has a similar bicyclic structure but differs in its functional groups and overall chemical properties.
(1S,5R,6R)-6-Aminomethyl-3-ethylbicyclo[3.2.0]hept-3-en-6-yl acetic acid tert-butyl ester: This compound shares the bicycloheptene core but has different substituents, leading to distinct chemical behavior.
Uniqueness
®-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate is unique due to its combination of a phenylethanaminium group and a bicycloheptene sulfonate group. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for various applications.
特性
分子式 |
C15H21NO4S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate;[(1R)-1-phenylethyl]azanium |
InChI |
InChI=1S/C8H11N.C7H10O4S/c1-7(9)8-5-3-2-4-6-8;8-7(12(9,10)11)4-5-2-1-3-6(5)7/h2-7H,9H2,1H3;1-2,5-6,8H,3-4H2,(H,9,10,11)/t7-;5-,6-,7-/m11/s1 |
InChIキー |
IVVNZZRSZPAYHO-XXHDOUCISA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)[NH3+].C1C=C[C@H]2[C@@H]1[C@](C2)(O)S(=O)(=O)[O-] |
正規SMILES |
CC(C1=CC=CC=C1)[NH3+].C1C=CC2C1C(C2)(O)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)


![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)


